Methods of Synthesis
The synthesis of Octyl (2,4-dichlorophenoxy)acetate typically involves the esterification of 2,4-dichlorophenoxyacetic acid with octanol. This reaction can be facilitated by the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The general procedure is as follows:
Molecular Structure
The molecular formula for Octyl (2,4-dichlorophenoxy)acetate is . The structure consists of a phenoxy group attached to a dichloro-substituted aromatic ring and an octyl chain. Key structural features include:
The three-dimensional arrangement of atoms can be visualized using molecular modeling software or through X-ray crystallography data if available.
Reactions Involving Octyl (2,4-dichlorophenoxy)acetate
Octyl (2,4-dichlorophenoxy)acetate can undergo several chemical reactions:
Mechanism of Action
The mechanism by which Octyl (2,4-dichlorophenoxy)acetate exerts its effects primarily relates to its parent compound, 2,4-dichlorophenoxyacetic acid. This compound mimics natural plant hormones (auxins), disrupting normal growth processes in plants. Upon absorption by plant tissues:
This mechanism is particularly effective against broadleaf weeds while being less harmful to grasses .
Physical and Chemical Properties
These properties make it suitable for application in various formulations while ensuring safety during handling .
Scientific Applications
Octyl (2,4-dichlorophenoxy)acetate finds use in several scientific domains:
Octyl (2,4-dichlorophenoxy)acetate is systematically named as octyl 2-(2,4-dichlorophenoxy)acetate under IUPAC nomenclature. Its molecular formula is C₁₆H₂₂Cl₂O₃, with a molecular weight of 333.25 g/mol [3] [4]. The structure consists of three key moieties:
Table 1: Systematic Identifiers of Octyl (2,4-Dichlorophenoxy)acetate
| Identifier Type | Value |
|---|---|
| IUPAC Name | Octyl 2-(2,4-dichlorophenoxy)acetate |
| CAS Registry Number | 1928-44-5 |
| Molecular Formula | C₁₆H₂₂Cl₂O₃ |
| SMILES | CCCCCCCCOC(=O)COC1=CC(=C(C=C1)Cl)Cl |
| InChIKey | JWEDKKSQRXHXJD-UHFFFAOYSA-N |
Synonyms include 2,4-D-octyl, 2,4-dichlorophenoxyacetic acid octyl ester, and Acetic acid, (2,4-dichlorophenoxy)-, octyl ester (EINECS 217-674-9) [3] [7]. The octyl group (C₈H₁₇) is typically the n-octyl isomer, though technical grades may contain branched isomers [4].
Spectroscopic Characterization:
Crystallography and Conformational Analysis:Density Functional Theory (DFT) calculations reveal two dominant conformers differing in the dihedral angle (ϕ) between the phenoxy and acetate groups. The global minimum (Conformer I) has ϕ = 180° (trans), while a metastable conformer (Conformer II) exhibits ϕ = 90°. Both adopt non-planar geometries due to steric hindrance between the ortho-chlorine and acetate group [10]. In the crystalline state, centrosymmetric dimers form via hydrogen bonds between carboxylic acid groups of adjacent molecules (O–H···O=C), explaining its low aqueous solubility (7.092 mg/L) [4] [10].
Table 2: Key Physicochemical Properties
| Property | Value | Method/Reference |
|---|---|---|
| Boiling Point | 449.37°C (estimate) | Empirical model [4] |
| Density | 1.1506 g/cm³ | Estimated [4] |
| Vaporization Enthalpy | 87.9 kJ/mol at 475 K | Gas chromatography [9] |
| Water Solubility | 7.092 mg/L | Unspecified [4] |
| Log P (Partition Coefficient) | 5.2 (calculated) | – |
Constitutional Isomerism:
Stereochemistry:The compound lacks chiral centers and geometric isomerism due to free rotation around C(sp²)–O and O–C(sp³) bonds. However, rotational energy barriers influence conformational preferences:
No stereoisomers are biologically relevant, as herbicidal activity depends solely on the electronic configuration of the phenoxy moiety.
Octyl (2,4-dichlorophenoxy)acetate belongs to the phenoxyacetic acid herbicide class, sharing core structural elements with analogs like 2,4-D-methyl, MCPA (2-methyl-4-chlorophenoxyacetic acid), and triclopyr. Key comparative features:
Structural Comparisons:
Physicochemical Behavior:
Environmental Interactions:
Table 3: Comparison of Phenoxyacetic Acid Herbicide Derivatives
| Property | Octyl Ester | Methyl Ester | MCPA Acid | Triclopyr |
|---|---|---|---|---|
| Molecular Formula | C₁₆H₂₂Cl₂O₃ | C₉H₈Cl₂O₃ | C₉H₉ClO₃ | C₇H₄Cl₃NO₃ |
| Water Solubility (mg/L) | 7.092 | 678 | 825 | 440 |
| Vapor Pressure (mPa) | 0.6 | 23 | 0.2 | 1.4 |
| Hydrolysis t₁/₂ (pH 7) | 48.3 days | 2.1 hours | 12 days | 10 days |
| Log P | 5.2 | 2.8 | 3.2 | 3.4 |
| *Renal Clearance (mL/h/kg) | 5.0 (rat) | 5.2 (rat) | 4.8 (rat) | 4.5 (rat) |
| 0.5 (dog) | 0.6 (dog) | 0.4 (dog) | 0.3 (dog) |
*Comparative pharmacokinetic data scaled to body weight [2]
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4
CAS No.: